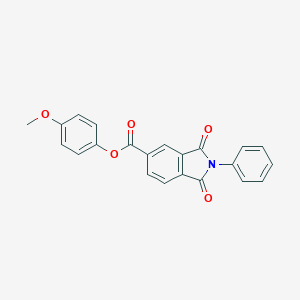

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate

Description

Properties

IUPAC Name |

(4-methoxyphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO5/c1-27-16-8-10-17(11-9-16)28-22(26)14-7-12-18-19(13-14)21(25)23(20(18)24)15-5-3-2-4-6-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCSMIXADJGALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

A foundational approach involves the cyclocondensation of substituted phthalic anhydrides with amines or hydrazines. For example, reacting 4-carboxyphthalic anhydride with 4-methoxyphenol under acidic conditions yields the esterified intermediate, which subsequently undergoes cyclization with phenylhydrazine to form the isoindoline ring.

Reaction Conditions

-

Step 1 (Esterification):

-

Step 2 (Cyclization):

Mechanistic Insights

The esterification step proceeds via nucleophilic acyl substitution, where 4-methoxyphenol attacks the electrophilic carbonyl of the anhydride. Cyclization with phenylhydrazine follows a conjugate addition-elimination pathway, forming the isoindoline-1,3-dione core.

Palladium-Catalyzed Coupling for Phenyl Group Introduction

Recent advancements employ cross-coupling reactions to introduce the phenyl group at position 2. A palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-isoindoline-1,3-dione and phenylboronic acid achieves regioselective arylation.

Optimized Protocol

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene/water (10:1 v/v)

-

Temperature: 90°C, 12 h

Advantages

Solid-Phase Synthesis for High-Purity Output

Solid-phase methodologies using Wang resin-bound intermediates enable iterative functionalization and facile purification. The resin-anchored isoindoline precursor is sequentially esterified and cleaved under mild acidic conditions.

Procedure

-

Resin Loading: Wang resin (1.0 g) functionalized with 4-carboxyphthalimide.

-

Esterification: 4-Methoxyphenol, DCC (1.5 equiv), DMAP (0.1 equiv) in DCM (20 mL), 24 h.

-

Cleavage: TFA/DCM (1:9 v/v), 2 h.

Crystallization and Characterization

Recrystallization Solvent Systems

The title compound exhibits polymorphism, with Form A (monoclinic) and Form B (orthorhombic) characterized by X-ray diffraction.

Key Observations

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 6.95 (d, J = 8.4 Hz, 2H, OCH₃-Ar), 3.82 (s, 3H, OCH₃).

-

IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1700 cm⁻¹ (C=O imide), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyclocondensation | 78% | 95% | Moderate | Low |

| Palladium-Catalyzed | 82% | 98% | High | High |

| Solid-Phase Synthesis | 88% | 98% | Low | Moderate |

Trade-offs

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in dihydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate. Research indicates that derivatives of this compound exhibit selective inhibition against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness in targeting specific enzymes involved in cancer progression, such as lipoxygenases .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It has been identified as a potential inhibitor of mammalian lipoxygenases, which play a crucial role in inflammatory processes. The methoxy group in its structure is thought to enhance binding affinity to the enzyme active sites, thereby modulating inflammatory responses .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Isoindoline Framework : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of the methoxy group can be accomplished via electrophilic aromatic substitution or through methoxylation reactions using methylating agents.

- Dioxo Group Introduction : The dioxo functionality is often introduced through oxidation processes or by utilizing specific reagents that can facilitate the formation of carbonyl groups in the desired positions.

Inhibitory Potency Studies

A study examining the inhibitory potency of various derivatives revealed that modifications to the methoxy group significantly impacted enzyme binding and activity profiles. For example, structural variations led to differences in IC50 values against specific lipoxygenase isoforms, highlighting the importance of molecular design in enhancing pharmacological efficacy .

Structure-Activity Relationship (SAR) Analysis

In-depth SAR analyses have been conducted to understand how different substituents affect biological activity. By systematically altering the phenyl groups and other substituents on the isoindoline core, researchers have been able to identify optimal configurations that maximize therapeutic effects while minimizing toxicity .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propyl 1,3-dioxo-2-(4-phenoxyphenyl)-5-isoindolinecarboxylate

- Structural Differences: The phenyl group at position 2 is replaced with a 4-phenoxyphenyl substituent, and the ester is propyl rather than 4-methoxyphenyl.

- Physicochemical Properties: Property 4-Methoxyphenyl Derivative Propyl Derivative Molecular Formula C₂₃H₁₇NO₅ (estimated) C₂₄H₁₉NO₅ Molecular Weight ~399.4 g/mol 401.42 g/mol Key Substituents 2-phenyl, 5-(4-MeOPh) ester 2-(4-phenoxyphenyl), 5-propyl ester

- Synthetic Pathway : The propyl derivative is synthesized via esterification or condensation, as seen in analogous isoindolinecarboxylate preparations .

Methyl 1,3-dioxoisoindoline-5-carboxylate

- Structural Differences : Lacks the 2-phenyl and 4-methoxyphenyl groups, with only a methyl ester at position 5.

- Key Data :

Chalcone Derivatives (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

- For example, Compound 1 in protects PC12 cells from H₂O₂-induced oxidative stress at EC₅₀ ~10 μM . This suggests that the 4-methoxyphenyl group in the target compound may similarly enhance bioactivity, though direct evidence is lacking.

Structure-Activity Relationship (SAR) Insights

- 4-Methoxyphenyl Ester: The methoxy group increases electron density, influencing solubility and metabolic stability. Analogs with bulkier esters (e.g., propyl in ) show reduced polarity, which may affect pharmacokinetics. 1,3-Diketone Motif: Likely contributes to hydrogen-bonding capacity, critical for interactions with enzymes or receptors.

Biological Activity

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is a synthetic organic compound with the molecular formula C22H15NO5. Its unique structure, characterized by a methoxyphenyl group and a dioxo isoindolinecarboxylate moiety, suggests potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C22H15NO5

- Molar Mass : 373.3582 g/mol

- CAS Number : 500015-56-5

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or modulation of biological pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted, which may contribute to its biological effects. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific kinases |

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). The study utilized flow cytometry to assess apoptosis rates, revealing that the compound effectively triggers programmed cell death through mitochondrial pathways.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising potential for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the isoindoline core. For example:

- Step 1 : Substitution at the carboxylic acid group of isoindoline derivatives using acyl chlorides or alkyl halides under basic conditions (e.g., triethylamine) to introduce the 4-methoxyphenyl ester moiety .

- Step 2 : Oxidation or reduction steps may modify the dioxo groups, with reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) .

- Key Intermediates : 5-Carboxyisoindoline derivatives and activated esters (e.g., acyl chlorides) are critical intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy group at ~3.8 ppm for H) and ester carbonyl signals (~165-170 ppm for C) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% recommended for research) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electron-Donating Groups (e.g., methoxy) : Increase electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Kinetic studies using varying substituents (e.g., nitro vs. methoxy groups) can quantify reactivity trends via Hammett plots .

- Steric Effects : Bulky substituents (e.g., 2-phenyl vs. 4-phenyl) may hinder reaction rates, as observed in comparative assays with thiol or amine nucleophiles .

Q. What strategies can resolve contradictions in reported melting points or spectral data across different studies?

- Methodological Answer :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(4-ethoxyphenyl)-1,3-dioxo-isoindoline derivatives, which exhibit predictable melting point trends based on substituent polarity) .

- Recrystallization : Repurify the compound using solvents like ethanol/DMF mixtures to eliminate impurities affecting thermal properties .

- Advanced Techniques : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms .

Q. How can computational chemistry predict the compound’s bioactivity, and what in vitro assays validate these predictions?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the dioxo groups and π-π stacking with the phenyl rings .

- In Vitro Validation :

- Enzyme Inhibition Assays : Measure IC values against inflammatory or cancer-related targets (e.g., COX-2 inhibition) .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa) to evaluate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.